2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as core structures in drug development. The presence of a trifluoromethyl group and a methoxyphenyl group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This method uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the development of new pharmaceuticals.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The methoxyphenyl group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyrazines
Uniqueness
2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a trifluoromethyl group and a methoxyphenyl group. These functional groups enhance the compound’s chemical stability, biological activity, and ability to interact with molecular targets. The combination of these groups in the imidazo[1,2-a]pyridine scaffold makes this compound particularly valuable in drug development and other scientific research applications .
Properties
Molecular Formula |
C15H11F3N2O |
---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-12-5-2-10(3-6-12)13-9-20-8-11(15(16,17)18)4-7-14(20)19-13/h2-9H,1H3 |
InChI Key |
PDPHHFNHHQCXNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
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